![molecular formula C13H17NO6S2 B2680500 Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate CAS No. 1219913-30-0](/img/structure/B2680500.png)
Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate
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Description
Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate, also known as Methyl DMBS (Dimethylbenzylsulfamide), is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfamide derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
- Background : Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs were synthesized and studied for their analgesic effects .
- Findings : Modification of the benzene moiety in the molecule enhances analgesic properties. Substitution at position 7 is particularly effective, regardless of the nature of the substituent .
- Observations : The monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate exhibited potent analgesic and anti-inflammatory effects, surpassing Piroxicam and Meloxicam at equivalent doses .
- Approach : Researchers used NMR spectroscopy (1H and 13C) to determine the structure of fluoro-, methyl-, and methoxy-substituted derivatives .
- Key Finding : Salt formation occurs first through the cyclic sulfamide group and then through the 4-hydroxyl group, accompanied by significant conformational rearrangement of the molecule .
- Myth Dispelled : Contrary to common belief, a direct relationship between solubility and biological effect isn’t always true. Comparative analysis of initial esters and their mono- and diammonium salts revealed this .
Analgesic Properties
Anti-Inflammatory Activity
Structure–Activity Relationship (SAR)
Salt Formation and Conformational Changes
Solubility and Biological Effect
properties
IUPAC Name |
methyl 4-[(1,1-dioxothiolan-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-20-13(15)11-2-4-12(5-3-11)22(18,19)14-8-10-6-7-21(16,17)9-10/h2-5,10,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJAWBGRAIHTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate |
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